Phosphonium, tributyl(2-methoxypropyl)-, chloride

Description

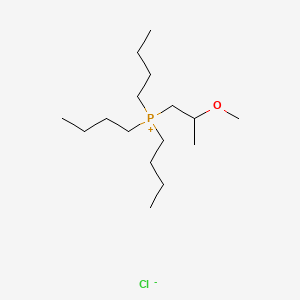

Tributyl(2-methoxypropyl)phosphonium chloride is a quaternary phosphonium salt characterized by three butyl groups and a 2-methoxypropyl substituent attached to a central phosphorus atom, paired with a chloride anion. This compound is structurally tailored to balance hydrophilicity (from the methoxypropyl group) and lipophilicity (from the tributyl chains), making it suitable for applications requiring solubility in both polar and nonpolar environments. Its primary use is in industrial processes, such as in the preparation of multilayer composites, where it may act as a phase transfer catalyst or surfactant .

Structure

3D Structure of Parent

Properties

CAS No. |

121848-13-3 |

|---|---|

Molecular Formula |

C16H36OP.Cl C16H36ClOP |

Molecular Weight |

310.9 g/mol |

IUPAC Name |

tributyl(2-methoxypropyl)phosphanium;chloride |

InChI |

InChI=1S/C16H36OP.ClH/c1-6-9-12-18(13-10-7-2,14-11-8-3)15-16(4)17-5;/h16H,6-15H2,1-5H3;1H/q+1;/p-1 |

InChI Key |

UDRBACREFJVZDG-UHFFFAOYSA-M |

Canonical SMILES |

CCCC[P+](CCCC)(CCCC)CC(C)OC.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonium, tributyl(2-methoxypropyl)-, chloride typically involves the reaction between tributylphosphine and 2-methoxypropyl chloride. The reaction is a nucleophilic substitution process where the phosphorus atom in tributylphosphine reacts with the alkyl halide to form the quaternary phosphonium salt.

Reaction Scheme :

$$

P(C4H9)3 + ClCH2CH(OCH3)CH3 \rightarrow [P(C4H9)3CH2CH(OCH3)CH3]^+Cl^-

$$

- Solvent : Common solvents include polar aprotic solvents like acetonitrile or tetrahydrofuran (THF), which facilitate the reaction.

- Temperature : The reaction is typically conducted at moderate temperatures (40–80°C) to ensure optimal yield without decomposition.

- Catalyst : No catalyst is generally required as the reaction proceeds efficiently under mild conditions.

- Reaction Time : The process usually takes several hours (4–12 hours), depending on the scale and specific conditions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes. However, additional steps are implemented to ensure high purity and yield.

Key Industrial Considerations :

- Reactor Design : Large-scale reactors with precise temperature and pressure controls are used.

- Reactant Purity : High-purity tributylphosphine and 2-methoxypropyl chloride are employed to minimize side reactions.

- Yield Optimization : The molar ratio of reactants is carefully controlled (typically 1:1.1) to ensure complete conversion of tributylphosphine.

- Post-Reaction Processing :

- The product is purified by recrystallization or distillation to remove unreacted starting materials and by-products.

- Solvent recovery systems are often integrated to reduce waste and cost.

Laboratory-Scale Preparation

For laboratory-scale synthesis, the procedure involves straightforward handling of reagents under controlled conditions:

- Setup :

- Equip a round-bottom flask with a reflux condenser.

- Add tributylphosphine (stoichiometric amount) and a solvent such as THF or acetonitrile.

- Reaction Initiation :

- Slowly add 2-methoxypropyl chloride dropwise while stirring to prevent localized overheating.

- Maintain the reaction mixture at 50°C for 6–8 hours under an inert atmosphere (e.g., nitrogen or argon).

- Workup :

- Cool the mixture to room temperature.

- Remove the solvent under reduced pressure.

- Wash the crude product with a nonpolar solvent (e.g., hexane) to remove impurities.

- Purification :

- Recrystallize the product from ethanol or methanol for analytical-grade purity.

Comparative Analysis of Preparation Methods

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactant Purity | Analytical grade | Technical grade with purification |

| Reaction Temperature | Moderate (40–80°C) | Precisely controlled |

| Solvent | THF or acetonitrile | Recyclable solvents |

| Yield | ~85–90% | >95% |

| Purification | Recrystallization | Distillation or recrystallization |

Table: Summary of Reaction Conditions

| Parameter | Value/Range |

|---|---|

| Reactants | Tributylphosphine, 2-Methoxypropyl Chloride |

| Solvent | Acetonitrile, THF |

| Temperature | 40–80°C |

| Reaction Time | 4–12 hours |

| Product Purity | >98% after purification |

Chemical Reactions Analysis

Types of Reactions

Phosphonium, tributyl(2-methoxypropyl)-, chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced under specific conditions to yield phosphines.

Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different phosphonium salts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide, cyanide, and alkoxides are commonly employed.

Major Products Formed

Oxidation: Phosphine oxides.

Reduction: Phosphines.

Substitution: Various phosphonium salts depending on the nucleophile used.

Scientific Research Applications

Chemical Analysis

High-Performance Liquid Chromatography (HPLC)

One of the prominent applications of phosphonium, tributyl(2-methoxypropyl)-, chloride is in the field of high-performance liquid chromatography. It can be effectively utilized as a stationary phase in reverse phase HPLC methods. The compound enhances the separation efficiency of analytes, particularly when using mobile phases that include acetonitrile and water with phosphoric acid or formic acid for mass spectrometry compatibility. This method is scalable and suitable for isolating impurities during preparative separations, making it valuable for pharmacokinetic studies and other analytical applications .

Catalysis

Phase-Transfer Catalysis

this compound serves as an effective phase-transfer catalyst in organic synthesis. Its ability to facilitate reactions between immiscible phases allows for improved reaction rates and yields in various chemical transformations. This property is particularly useful in reactions involving nucleophilic substitutions where the reactants are present in different phases.

Materials Science

Polymer Chemistry

In materials science, phosphonium salts, including tributyl(2-methoxypropyl)-chloride, are explored for their potential as ionic liquids or additives in polymer formulations. They can enhance the mechanical properties and thermal stability of polymers, making them suitable for applications in coatings and composites. Their ionic nature also allows for unique interactions within polymer matrices, potentially leading to novel material properties .

Case Study 1: HPLC Applications

A study demonstrated the effectiveness of this compound in HPLC for separating complex mixtures. The use of this compound allowed for enhanced resolution of closely eluting compounds, showcasing its utility in analytical chemistry.

Case Study 2: Phase-Transfer Catalysis

In a series of experiments aimed at optimizing reaction conditions for nucleophilic substitutions, researchers found that incorporating this compound significantly increased the reaction rate compared to traditional catalysts. This finding highlights its potential as a superior catalyst in organic synthesis.

Safety and Environmental Considerations

While phosphonium compounds have beneficial applications, it is crucial to consider their safety profiles. Toxicity assessments indicate that appropriate handling measures should be employed to mitigate any risks associated with exposure . Regulatory frameworks such as the Toxic Substances Control Act (TSCA) provide guidelines on the safe use of such chemicals in research and industry .

Mechanism of Action

The mechanism of action of Phosphonium, tributyl(2-methoxypropyl)-, chloride involves its interaction with molecular targets such as enzymes and cell membranes. The compound can disrupt membrane integrity, leading to changes in cell permeability and function. It also interacts with specific enzymes, altering their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Phosphonium Salts

Structural and Functional Differences

(a) Tributyl Tetradecyl Phosphonium Chloride (TTPC)

- Structure : Tributyl groups + tetradecyl chain.

- Applications : Widely used as a biocide in hydraulic fracturing fluids and reverse osmosis membranes due to its strong antimicrobial properties .

- Key Differences: The tetradecyl chain enhances hydrophobicity, improving membrane penetration and biofouling control. TTPC exhibits higher environmental persistence and toxicity concerns compared to the target compound, as noted in regulatory assessments .

(b) Allyl Triphenylphosphonium Chloride

- Structure : Triphenyl groups + allyl substituent.

- Applications : Primarily used in organic synthesis (e.g., Wittig reactions) due to its aromatic stability and reactivity .

- Key Differences :

- The phenyl groups confer rigidity and lower solubility in aqueous media compared to the flexible methoxypropyl group.

- Reactivity in carbon-carbon bond formation contrasts with the target compound’s industrial surfactant applications.

(c) Tributyl Methyl Phosphonium Methyl Sulfate

- Structure : Tributyl groups + methyl group; methyl sulfate anion.

- Applications : Ionic liquid with low vapor pressure, used as a green solvent in catalysis .

- Key Differences :

- The methyl sulfate anion increases thermal stability and reduces corrosiveness compared to chloride.

- Ionic liquid applications emphasize solvent replacement, unlike the target compound’s role in material science.

Comparison of Physical and Chemical Properties

| Property | Tributyl(2-methoxypropyl)phosphonium Chloride | Tributyl Tetradecyl Phosphonium Chloride | Allyl Triphenylphosphonium Chloride |

|---|---|---|---|

| Solubility | Moderate in polar/nonpolar solvents | Low in water, high in organics | Low in water, soluble in aromatics |

| Thermal Stability | Moderate (Cl⁻ anion) | High (long alkyl chain) | High (aromatic stabilization) |

| Biological Activity | Limited data; likely low toxicity | High antimicrobial efficacy | Reactive in synthesis, not biocidal |

| Industrial Use | Multilayer composites, surfactants | Biofouling control, water treatment | Organic synthesis |

Anion-Specific Comparisons

The chloride anion in the target compound contrasts with other anions in phosphonium salts:

- Methyl Sulfate ([MeSO₄]⁻) : Enhances ionic liquid stability and reduces corrosion .

- Bis(trifluoromethane)sulfonimide ([TFSI]⁻) : Improves hydrophobicity and electrochemical stability in ionic liquids .

- Bromide (Br⁻) : Increases lattice energy and melting points (e.g., hexadecyl tributyl phosphonium bromide in ink-jet mordants) .

Chloride-based salts like the target compound are more cost-effective but may exhibit lower thermal stability compared to fluorinated anions.

Biological Activity

Phosphonium, tributyl(2-methoxypropyl)-, chloride is a quaternary phosphonium salt that has garnered attention in recent years for its potential biological activities. This article explores its antimicrobial properties, cytotoxicity, mechanisms of action, and relevant case studies.

Overview of Quaternary Phosphonium Salts

Quaternary phosphonium salts (QPSs) are known for their unique structural characteristics and biological activities, particularly in antimicrobial applications. The biological efficacy of these compounds often correlates with their cationic structure and the nature of the anions they are paired with. This compound is one such compound that has been studied for its antimicrobial and cytotoxic properties.

Antimicrobial Activity

Recent studies have demonstrated that phosphonium salts exhibit significant antimicrobial activity against a range of pathogens. For instance:

- Gram-positive Bacteria : Effective against Staphylococcus aureus and Bacillus cereus.

- Gram-negative Bacteria : Active against Escherichia coli and Pseudomonas aeruginosa.

- Fungi : Showed antifungal activity against Candida albicans and Trichophyton mentagrophytes .

The mechanism by which phosphonium salts exert their antimicrobial effects involves disruption of microbial membranes. The cationic nature allows these compounds to interact with negatively charged components of microbial membranes, leading to increased permeability and eventual cell lysis. This mechanism is enhanced by the steric hindrance provided by the tributyl groups, which may contribute to selective toxicity towards pathogens while minimizing harm to human cells .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of any potential therapeutic agent. In vitro studies have shown that while phosphonium salts can be cytotoxic at high concentrations, their selectivity towards microbial cells suggests a favorable therapeutic index. For example:

- IC50 Values : Some phosphonium compounds exhibited IC50 values significantly higher than those observed for traditional antibiotics, indicating lower toxicity towards normal human cells .

Case Studies and Research Findings

- Study on Sterically Hindered QPSs :

- Phosphonium as Drug Delivery Vectors :

- Comparison with Other Antimicrobials :

Table 1: Antimicrobial Efficacy of Phosphonium Salts

| Pathogen | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | High | |

| Escherichia coli | Moderate | |

| Candida albicans | High | |

| Pseudomonas aeruginosa | Moderate |

Table 2: Cytotoxicity Data

Q & A

Basic: How is tributyl(2-methoxypropyl)phosphonium chloride synthesized, and what are the critical parameters for optimizing yield and purity?

Methodological Answer:

The synthesis typically involves alkylation of tributylphosphine with 2-methoxypropyl chloride under controlled conditions. Critical parameters include:

- Reaction pressure : High-pressure environments (e.g., 20 atmospheres) enhance gas-phase interactions, as demonstrated in early phosphonium chloride syntheses .

- Temperature : Optimal range of 60–80°C to balance reactivity and side-product formation.

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve reaction homogeneity.

- Purification : Column chromatography or recrystallization in ethanol-water mixtures ensures purity. Monitor via NMR (e.g., ³¹P NMR for phosphorous environment) and elemental analysis .

Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of tributyl(2-methoxypropyl)phosphonium chloride?

Methodological Answer:

- ¹H/¹³C NMR : Assign methoxypropyl chain signals (δ 3.2–3.5 ppm for methoxy group) and confirm alkyl chain integration .

- ³¹P NMR : Single peak near δ 25–30 ppm indicates a pure phosphonium center .

- FTIR : Stretching vibrations at 1100 cm⁻¹ (C–O–C) and 700–750 cm⁻¹ (P–C) validate functional groups.

- Mass spectrometry (ESI-MS) : Molecular ion [M-Cl]⁺ confirms molecular weight .

Advanced: How does the 2-methoxypropyl substituent influence solvent properties compared to other phosphonium ionic liquids?

Methodological Answer:

The 2-methoxypropyl group introduces:

- Increased polarity : Enhances solubility in polar solvents (e.g., water or methanol) due to ether oxygen .

- Lower viscosity : Methoxy groups reduce intermolecular forces compared to alkyl chains (e.g., tetradecyl in TTPC) .

- Thermal stability : TGA analysis (5% weight loss >250°C) shows improved stability over shorter-chain analogs.

Comparative studies involve measuring Kamlet-Taft parameters (β, π*) to quantify solvent polarity .

Advanced: What methodologies assess environmental persistence and ecotoxicological impacts in aquatic systems?

Methodological Answer:

- Biodegradation assays : OECD 301F (ready biodegradability) under aerobic conditions .

- Toxicity profiling :

- Acute toxicity: Daphnia magna EC₅₀ tests (48-hour exposure) .

- Chronic toxicity: Algal growth inhibition (OECD 201) with Pseudokirchneriella subcapitata .

- QSAR modeling : Predict bioaccumulation potential using logP (experimental vs. computational) .

Advanced: How can computational models predict catalytic efficiency in organic transformations?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate charge distribution at the phosphonium center to predict nucleophilicity in SN2 reactions .

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize ionic liquid behavior in catalysis .

- Transition state analysis : Identify steric effects from the methoxypropyl group on reaction barriers .

Basic: What experimental designs evaluate thermal stability under varying atmospheric conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Measure decomposition onset in nitrogen vs. air (oxidative stability) .

- Differential Scanning Calorimetry (DSC) : Detect phase transitions (e.g., melting point, glass transition).

- Isothermal aging : Heat samples at 150°C for 24 hours and monitor structural integrity via NMR .

Advanced: How do alkoxyalkyl chain modifications affect antimicrobial efficacy?

Methodological Answer:

- Structure-Activity Relationship (SAR) :

Basic: What protocols ensure safe handling and storage to prevent degradation?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.